molecular formula C18H14O4 B11947896 tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid CAS No. 27069-21-2

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid

Cat. No.: B11947896
CAS No.: 27069-21-2
M. Wt: 294.3 g/mol
InChI Key: NYMGGONMSRTFKV-UHFFFAOYSA-N
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Description

Tetracyclo[6.6.2.0²,7.0⁹,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid (hereafter referred to as Compound A) is a polycyclic aromatic hydrocarbon (PAH) derivative with two carboxylic acid groups at positions 15 and 14. Its IUPAC name reflects a tetracyclic framework comprising fused six- and two-membered rings. Key properties include:

  • Molecular formula: C₁₈H₁₂O₄ (derived from related compounds in and ).
  • Molecular weight: ~290.29 g/mol (estimated from structural analogs in ).
  • Functional groups: Two carboxylic acids, contributing to polarity and hydrogen-bonding capacity.

Properties

CAS No.

27069-21-2

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid

InChI

InChI=1S/C18H14O4/c19-17(20)15-13-9-5-1-2-6-10(9)14(16(15)18(21)22)12-8-4-3-7-11(12)13/h1-8,13-16H,(H,19,20)(H,21,22)

InChI Key

NYMGGONMSRTFKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid typically involves multi-step organic reactions. One common method starts with the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. Subsequent steps involve cyclization and functional group transformations to introduce the carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound is less common due to its complexity. when produced, it involves scaling up the laboratory synthesis methods with careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carboxylic acids to alcohols or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.

Scientific Research Applications

Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying polycyclic aromatic hydrocarbons.

    Biology: Research into its potential biological activity, including antimicrobial and anticancer properties, is ongoing.

    Medicine: The compound’s derivatives are being explored for their potential therapeutic applications.

    Industry: It is investigated for use in materials science, particularly in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism by which tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

15-Methyltetracyclo[6.6.2.0²,7.0⁹,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic Acid

  • Molecular formula : C₁₇H₁₂O₂.
  • Key differences :
    • Substitution: A methyl group at position 15 replaces one carboxylic acid, reducing polarity.
    • Molecular weight: ~256.28 g/mol (lower due to fewer oxygen atoms).
    • Applications: Methylation may enhance lipid solubility, favoring membrane permeability in biological systems .

(15S,16S)-Tetracyclo[6.6.2.0.0]hexadeca-2,4,6,9,11,13-hexaene-15,16-diamine

  • Molecular formula : C₁₆H₁₄N₂.
  • Key differences: Functional groups: Amino groups replace carboxylic acids, altering pH-dependent solubility (basic vs. acidic). Molecular weight**: ~236.31 g/mol (). Reactivity: Amino groups enable Schiff base formation or coordination chemistry, relevant in catalysis .

Dimethyl Tetracyclo[6.6.2.0²,7.0⁹,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylate

  • Molecular formula : C₂₀H₁₆O₄.
  • Key differences :
    • Esterification: Carboxylic acids converted to methyl esters, reducing acidity and enhancing volatility.
    • Applications: Ester derivatives are intermediates in synthetic chemistry (e.g., protecting groups) .

Comparison with Simpler Dicarboxylic Acids

Linear C₁₆–C₂₂ Dicarboxylic Acids

  • Example : 13,14-Dimethyloctacosanedioic acid (C₃₀H₅₈O₄).
  • Key differences :
    • Chain length: Linear vs. rigid tetracyclic structure.
    • Biological role: Found in hyperthermophilic microorganisms (Thermotoga maritima), suggesting thermal stability via hydrophobic interactions .
  • Contrast : Compound A’s aromaticity may confer UV absorption properties, unlike aliphatic analogs.

Cyclohexane-1,2-dicarboxylic Acid

  • Molecular formula : C₈H₁₀O₄.
  • Key differences :
    • Ring size: Six-membered vs. fused tetracyclic system.
    • Applications: Cyclohexane derivatives are plasticizers; Compound A’s rigidity could suit optoelectronic materials .

Comparison with Other Polycyclic Systems

Pentacyclo[6.6.5.0²,7.0⁹,14.0¹⁵,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

  • Molecular formula : C₁₉H₁₄O₃.
  • Key differences :
    • Additional ring: Pentacyclic vs. tetracyclic framework.
    • Functional groups: Ketones instead of carboxylic acids, altering redox behavior .

Bicyclo[5.5.0]dodeca-1,3,5,6,8,10-hexaene-9,10-dicarboxylate

  • Molecular formula : C₁₄H₁₂O₄.
  • Key differences :
    • Reduced ring count: Bicyclic vs. tetracyclic.
    • Isotopic labeling: Studies use ¹³C for metabolic tracing, whereas Compound A’s complexity may limit isotopic synthesis .

Data Table: Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
Compound A (Target) C₁₈H₁₂O₄ ~290.29 2 × COOH Materials science, pharmaceuticals
15-Methyl analog C₁₇H₁₂O₂ ~256.28 1 × COOH, 1 × CH₃ Enhanced lipid solubility
(15S,16S)-Diamine analog C₁₆H₁₄N₂ 236.31 2 × NH₂ Coordination chemistry
Linear C₃₀ dicarboxylic acid C₃₀H₅₈O₄ 498.78 2 × COOH Hyperthermophile membranes
Cyclohexane-1,2-dicarboxylic acid C₈H₁₀O₄ 170.16 2 × COOH Plasticizers

Research Findings and Implications

  • Thermal Stability : Compound A’s rigid structure may outperform linear dicarboxylic acids in high-temperature applications (e.g., polymer additives) .
  • Crystallography : Tricarboxylic analogs () exhibit defined crystal packing (orthorhombic, P2₁2₁2₁), suggesting Compound A could form stable cocrystals for material design.

Biological Activity

Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid (commonly referred to as tetracyclohexadecadiene) is a complex organic compound characterized by its unique tetracyclic structure and multiple functional groups. Recent studies have focused on its biological activity, particularly in the fields of cancer research and antimicrobial properties.

  • Molecular Formula : C18H12O4
  • Molecular Weight : 338.265 g/mol
  • CAS Number : 64508-98-1
  • Density : Not available
  • Boiling Point : 556ºC at 760 mmHg
  • Flash Point : 304.1ºC

Biological Activity Overview

The biological activity of this compound has been explored through various studies that highlight its potential as an anticancer agent and its effects on different cell lines.

Anticancer Activity

  • Cytotoxicity Studies :
    • A study investigated the cytotoxic effects of derivatives of this compound against several cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that the compound exhibited significant cytotoxicity with IC50 values indicating effective concentration ranges for inducing cell death in cancerous cells.
    • The observed IC50 values were:
      • HepG2: 42 µg/ml
      • MCF-7: 100 µg/ml
      • Normal cell lines (NIH 3T3 and HaCaT) showed higher IC50 values (>250 µg/ml), indicating lower toxicity towards healthy cells .
  • Mechanism of Action :
    • The mechanism of action appears to involve the induction of apoptosis in cancer cells as evidenced by morphological changes and reduced cell viability upon treatment with increasing concentrations of the compound .

Study 1: Cytotoxic Effects on HepG2 and MCF-7 Cells

Cell LineIC50 (µg/ml)% Viability at IC50
HepG24267.7%
MCF-710078.14%
HaCaT>25082.23%
NIH 3T3>50096.11%

This study demonstrated that tetracyclo[6.6.2.02,7.09,14]hexadeca-15,16-dicarboxylic acid effectively reduced cell viability in cancerous cells while sparing normal cells .

Study 2: Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values ranged from 0.13 to 2 µg/ml against extended-spectrum beta-lactamase (ESBL) producing strains . This suggests that the compound may have broad-spectrum antimicrobial effects.

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